Welcome to the BenchChem Online Store!
molecular formula C18H26O2 B8570638 4-(10-Undecenyloxy)benzaldehyde CAS No. 110458-66-7

4-(10-Undecenyloxy)benzaldehyde

Cat. No. B8570638
M. Wt: 274.4 g/mol
InChI Key: MNXIVTRQOWRUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06630128B1

Procedure details

A mixture of 11-bromoundec-1-ene (2.02 g), 4-hydroxy-benzaldehyde (1.06 g, 8.6 mmol), potassium carbonate, potassium iodide and tetra-n-butylamomnium iodide was heated at reflux in methyl ethyl ketone (10 ml) for 16 hours. After cooling, the solids were filtered off and washed with acetone. The combined organic fractions were evaporated to dryness. The crude product obtained was filtered through a pad of silica gel which was eluted with petroleum ether (b.p. 40-60° C.) to remove the excess of bromoundecene. The silica gel was then eluted with acetone and the acetone fractions evaporated under reduced pressure to yield the title compound.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12].[OH:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[I-]>C(C(C)=O)C>[CH2:2]([O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrCCCCCCCCCC=C
Name
Quantity
1.06 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product obtained
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel which
WASH
Type
WASH
Details
was eluted with petroleum ether (b.p. 40-60° C.)
CUSTOM
Type
CUSTOM
Details
to remove the excess of bromoundecene
WASH
Type
WASH
Details
The silica gel was then eluted with acetone
CUSTOM
Type
CUSTOM
Details
the acetone fractions evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.